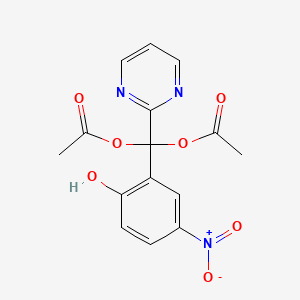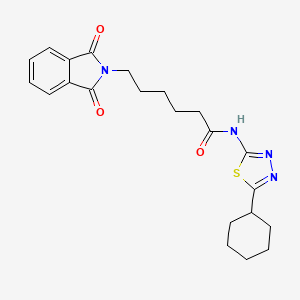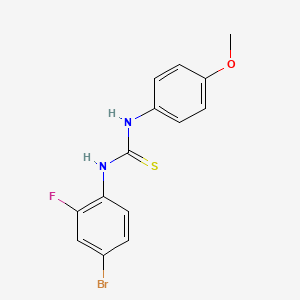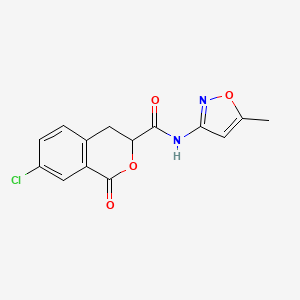![molecular formula C22H16ClNO B4626078 3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation, a method widely utilized for the synthesis of α,β-unsaturated nitriles. For example, compounds similar to "3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile" have been synthesized by reacting corresponding benzaldehyde and acetonitrile derivatives under base-catalyzed conditions (Kavitha et al., 2006).
Molecular Structure Analysis
Acrylonitrile derivatives exhibit diverse molecular conformations influenced by the substituents on the phenyl rings. The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. Studies on similar molecules have shown that the presence of substituents can significantly affect the molecular geometry and electronic distribution, impacting their physical and chemical behaviors (Penthala et al., 2012).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, attributed to the electron-deficient carbon-carbon double bond. The reactivity can be modulated by the nature of the substituents attached to the acrylonitrile group, allowing for the synthesis of complex molecules (Latif et al., 1975).
Physical Properties Analysis
The physical properties of "3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile" and similar compounds are determined by their molecular structures. The presence of polar substituents like the benzyloxy and chlorophenyl groups can influence solubility, melting point, and other physical parameters essential for their application in various fields (Castillo et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are significantly influenced by the electronic nature of the substituents. Studies on acrylonitrile derivatives have shown that electron-donating or withdrawing groups can drastically affect their chemical behavior, making them versatile intermediates in organic synthesis (Shablykin et al., 2010).
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography (HPLC) Assay Development
Acrylonitrile derivatives, similar in structure to "3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile," have been utilized in the development of HPLC assays for the detection of herbicides and other chemicals. For instance, a study developed a simple HPLC assay for chlorophenoxy and benzonitrile herbicides, highlighting the analytical applications of such compounds in toxicology and environmental science (Flanagan & Ruprah, 1989).
Synthesis and Photophysical Studies
Compounds with acrylonitrile groups have been synthesized and analyzed for their interaction with amines, demonstrating significant color changes upon reaction. These findings are crucial for developing chemical sensors and materials science applications, where the color change can indicate the presence of specific analytes (Nakayama et al., 1991).
Anticancer Research
Several acrylonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This research indicates the potential of acrylonitrile derivatives in medicinal chemistry, particularly in the development of new anticancer agents (Sa̧czewski et al., 2004).
Material Science and Polymer Research
Acrylonitrile derivatives have also found applications in material science, particularly in the synthesis of liquid crystalline materials and polymers. These compounds' thermal and photophysical properties make them suitable for creating advanced materials with specific optical and thermal characteristics (Miyake et al., 1984).
Nonlinear Optical Limiting
Research into thiophene dyes incorporating acrylonitrile groups has demonstrated enhanced nonlinear optical limiting, suggesting applications in optoelectronic devices designed to protect human eyes and optical sensors, as well as stabilize light sources in optical communications (Anandan et al., 2018).
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO/c23-21-10-8-19(9-11-21)20(15-24)14-17-6-12-22(13-7-17)25-16-18-4-2-1-3-5-18/h1-14H,16H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIIYBKWOVCSLJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)